Technical Guide: Thermodynamic & Electrochemical Profile of 5-Azoniaspiro[4.4]nonane Iodide
Part 1: Executive Summary & Strategic Utility 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9), often abbreviated as SBP-I or ASN-I , represents a critical junction between high-energy electrochemical storage and advanc...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Utility
5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9), often abbreviated as SBP-I or ASN-I , represents a critical junction between high-energy electrochemical storage and advanced bio-analytical chemistry.
While its tetrafluoroborate (
) analog is widely recognized as a premier electrolyte for supercapacitors due to its wide electrochemical window, the Iodide salt serves two distinct, high-value functions:
Electrochemical Redox Mediator: In Dye-Sensitized Solar Cells (DSSCs) and redox-flow batteries, the iodide anion provides the necessary redox couple (
), while the spiro-bipyrrolidinium cation () offers superior solubility and steric shielding compared to standard tetraalkylammoniums.
Bio-Analytical Ionization Tag: In drug development, specifically peptide sequencing, the SBP moiety acts as a non-fragmenting charge tag, enhancing ionization efficiency in ESI-MS/MS by 10–100 fold.
This guide provides the thermodynamic baseline required to utilize SBP-I effectively in both domains.
Part 2: Chemical Identity & Synthesis Protocol
High-purity synthesis is the prerequisite for thermodynamic stability. Impurities (unreacted amines) degrade the electrochemical stability window (ESW).
Molecular Descriptors
Property
Data
IUPAC Name
5-Azoniaspiro[4.4]nonane iodide
Formula
Molar Mass
253.12 g/mol
Cation Geometry
Spiro-bicyclic (rigid, symmetry)
Anion
Iodide ()
Appearance
White crystalline powder
Synthesis Workflow (Menshutkin Reaction)
The synthesis involves the double alkylation of pyrrolidine. Unlike flexible alkyl chains, the spiro-cyclization creates a rigid, kinetically stable cation.
Critical Protocol Note: The reaction is exothermic. Slow addition of pyrrolidine to the dihalide solution is recommended to prevent thermal degradation. The final product must be recrystallized from Ethanol/Ethyl Acetate to remove traces of free iodine (yellowing) or unreacted amines.
Part 3: Thermodynamic & Physicochemical Data
The thermodynamic behavior of SBP-I is dominated by the high lattice energy of the small, symmetric cation paired with the iodide anion.
Phase Behavior & Thermal Stability
Unlike Room Temperature Ionic Liquids (RTILs), SBP-I is a solid at ambient conditions.
Property
Value / Range
Mechanistic Insight
Melting Point ()
>280°C (Decomp.)
High lattice energy due to cation symmetry () and lack of flexible alkyl chains.
Decomposition ()
~290°C
Onset of Hofmann elimination or reverse-Menshutkin degradation.
Hygroscopicity
Moderate to High
The anion is a chaotic structure breaker (chaotrope), avidly coordinating water.
Solubility Profile (25°C)
Solubility is the limiting factor for electrolyte formulation. SBP-I exhibits "soft" cation behavior.
-hydrogen elimination, granting it superior reductive stability compared to TEA+ or TEMA+.
Anodic Limit (Oxidation): Defined by the
anion.
Limit: ~ +0.4 V vs.
(approx 3.5 V vs ).
Mechanism:
.
Note: If high voltage is required (supercapacitors), anion exchange to
or is required.
Ion Transport (Walden Analysis)
The conductivity (
) of SBP-I electrolytes follows the Walden rule () only in dilute regimes.
Figure 2: Factors influencing the ionic conductivity of SBP-I solutions.
Field Insight: In acetonitrile, SBP-I achieves conductivities comparable to
due to the small Stokes radius of the cation, making it an excellent charge carrier where iodide redox activity is desired.
Part 5: Bio-Analytical Application (Drug Development)
Context: For pharmaceutical researchers, SBP-I is not just an electrolyte but a derivatization reagent .
Mass Spectrometry Tagging
Peptides often suffer from poor ionization in ESI-MS. The SBP group acts as a permanent positive charge tag.
Protocol: React SBP-derivatives (e.g., SBP-NHS ester synthesis from SBP-I precursor) with peptide amine groups.
Thermodynamic Benefit: The high proton affinity and fixed charge of the quaternary nitrogen eliminate the dependency on mobile phase pH for ionization.
Outcome: 10–100x increase in signal-to-noise ratio for low-abundance peptides.[4]
Stability: The spiro ring does not undergo fragmentation during Collision-Induced Dissociation (CID), simplifying spectral interpretation (cleaner
Bio-Analytical Application: Journal of Chromatography A. (2017).[4] "The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag." Link
Electrochemical Stability (General): Frontiers in Energy Research. (2021).[6] "Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes." (Contextualizing Anion limits). Link
Cation Stability: ResearchGate. (2015).[2][5][7] "Azoniaspiro salts: Towards bridging the gap between room-temperature ionic liquids and molten salts." Link
General Data: PubChem. (2025).[2][3][5] "5-Azoniaspiro[4.4]nonane Compound Summary." Link
Technical Assessment: Safety, Toxicology, and Handling of 5-Azoniaspiro[4.4]nonane Iodide
Executive Summary 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9) is a specialized quaternary ammonium salt featuring a spiro-bipyrrolidinium cation.[1] Unlike linear quaternary ammonium compounds (QACs), its rigid spi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9) is a specialized quaternary ammonium salt featuring a spiro-bipyrrolidinium cation.[1] Unlike linear quaternary ammonium compounds (QACs), its rigid spirocyclic structure confers exceptional electrochemical stability, making it a critical electrolyte in high-performance energy storage systems (e.g., Zinc-Iodine flow batteries) and a structure-directing agent in zeolite synthesis.
From a safety perspective, this compound presents a dual-hazard profile: the cationic surfactant toxicity typical of quaternary ammoniums (membrane disruption) and the systemic toxicity associated with the iodide anion (thyroid dysregulation). This guide synthesizes chemical safety data with mechanistic toxicology to provide a robust handling protocol for research and industrial applications.
Part 1: Chemical Identity & Physicochemical Properties
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]
Part 3: Toxicological Profile & Mechanism of Action
Acute Toxicity (The "Surfactant Effect")
While specific LD50 data for CAS 45650-35-9 is limited in public registries, its toxicity is inferred from the Quaternary Ammonium Compound (QAC) class.
Mechanism: The amphiphilic cation interacts with negatively charged cell membranes.[7] The hydrophobic carbon rings insert into the lipid bilayer, while the charged nitrogen disrupts the head-group spacing. This leads to membrane leakage (lysis) and cell death.
Risk: High concentrations are corrosive to mucous membranes. Ingestion can cause nausea, vomiting, and gastrointestinal necrosis.
Iodide-Specific Toxicity (Chronic)
The anion component (
) introduces risks distinct from the cation:
Iodism: Chronic exposure to iodides can lead to "iodism," characterized by skin rashes, runny nose, headaches, and metallic taste.
Thyroid Impact: Excess iodide can paradoxically inhibit thyroid hormone synthesis (Wolff-Chaikoff effect), leading to hypothyroidism or goiter.
Toxicological Pathway Diagram
The following diagram maps the dual-toxicity pathway of this compound.
Ventilation: Use only in a chemical fume hood. The powder is fine and can easily become airborne.
Containment: Weighing should be done in a closed balance or with a static-control gun to prevent dispersal.
Personal Protective Equipment (PPE)
Respiratory: N95 (minimum) or P100 respirator if dust generation is uncontrolled.
Eyes: Chemical safety goggles (not just safety glasses) due to severe irritation risk.
Skin: Nitrile gloves (0.11 mm thickness minimum). Permeation time > 480 min.
Emergency Response Decision Tree
Figure 3: Immediate response protocols for exposure or environmental release.
Part 5: Applications & Industrial Context[9]
1. Zinc-Iodine Flow Batteries (ZIFBs):
5-Azoniaspiro[4.4]nonane Iodide is a premium electrolyte additive. Its spiro structure prevents the formation of dendrites on the zinc anode and complexes free iodine (
) into polyiodides (), reducing vapor pressure and self-discharge.
Protocol Note: When preparing electrolytes, add the salt slowly to water under stirring. It is endothermic; the solution will cool.
2. Zeolite Templating:
Used as a Structure Directing Agent (SDA) for synthesizing ZSM-5 and other zeolites.
Safety Note: Calcination of these zeolites releases iodine vapor and nitrogen oxides. Exhaust scrubbers are mandatory.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 410366, 5-Azoniaspiro[4.4]nonane. Retrieved from [Link]
Setner, B., & Szewczuk, Z. (2017). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry.[8] Analytical and Bioanalytical Chemistry.[9] Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Iodine.[10] Centers for Disease Control and Prevention. Retrieved from [Link]
literature review of azoniaspiro compounds in materials science
Foreword The relentless pursuit of advanced materials with tailored properties is a cornerstone of modern technological innovation. Within the vast landscape of chemical scaffolds, spirocyclic architectures have garnered...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
The relentless pursuit of advanced materials with tailored properties is a cornerstone of modern technological innovation. Within the vast landscape of chemical scaffolds, spirocyclic architectures have garnered significant attention for their unique three-dimensional and rigid structures. This guide focuses on a specific and highly promising class of these molecules: azoniaspiro compounds . Characterized by a central quaternary nitrogen atom at the spiro-junction of two rings, these cationic species are emerging as versatile building blocks for a new generation of high-performance materials. Their inherent structural rigidity, combined with enhanced thermal and chemical stability, positions them as compelling candidates for applications ranging from energy storage to catalysis and separations. This document provides a comprehensive overview of the synthesis, properties, and current applications of azoniaspiro compounds in materials science, intended for researchers, scientists, and professionals in materials and drug development.
Part 1: The Azoniaspiro Scaffold: Structure and Intrinsic Properties
Defining the Core Architecture
Azoniaspiro compounds are bicyclic molecules featuring a quaternary ammonium cation as the single atom shared between two rings. This unique structural motif imparts a high degree of rigidity and limited conformational freedom compared to their mono-cyclic or acyclic counterparts.[1][2] The general structure can be varied by altering the size of the constituent rings, which typically range from five to seven-membered systems, and by introducing functional groups onto the carbon backbone.
Structure-Property Relationships: The Spiro-Advantage
The spirocyclic nature of these compounds is not merely a structural curiosity; it is the very source of their enhanced material properties. The rigid framework protects the cationic center from nucleophilic attack, leading to significantly improved thermal and alkaline stability.[3][4][5] This is a critical attribute for materials intended for use in harsh chemical environments, such as in alkaline fuel cells. Furthermore, the spiro-junction influences the charge distribution and steric accessibility of the cation, which in turn dictates its interactions with counter-anions and surrounding media. These structure-property relationships are fundamental to the performance of azoniaspiro-based materials.[6]
Part 2: Synthesis of Azoniaspiro-Based Materials
The versatility of azoniaspiro compounds in materials science is underpinned by robust and adaptable synthetic methodologies.
Synthesis of Azoniaspiro Salts
The most common laboratory-scale synthesis of simple azoniaspiro salts involves the reaction of an α,ω-dihaloalkane with a cyclic amine.[1] For more complex, functionalized azoniaspiro compounds, an intramolecular cyclization of a tertiary amine bearing a pendent α-bromocarbonyl group has proven effective.[7] For high-throughput screening and the development of compound libraries, solid-phase synthesis techniques have also been successfully employed.[7]
Experimental Protocol: Synthesis of 6-Azoniaspiro[5.5]undecane Bromide
Reaction Setup: A solution of piperidine (1.0 eq) in a suitable solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
Addition of Dihaloalkane: 1,5-Dibromopentane (1.0 eq) is added dropwise to the piperidine solution at room temperature with stirring.
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation: After cooling to room temperature, the precipitated product is collected by filtration.
Purification: The crude product is washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials and then dried under vacuum to yield the pure 6-azoniaspiro[5.5]undecane bromide salt.
Synthesis of Azoniaspiro-Containing Polymers (Ionenes)
Azoniaspiro moieties can be incorporated into polymer backbones to create a class of materials known as ionenes. These polymers, with their regularly spaced cationic charges, exhibit a range of interesting properties. Synthetic strategies include:
Cyclo-polycondensation: This method involves the reaction of a tetrakis(bromomethyl) aromatic compound with a dipiperidine derivative to form a high molecular weight polymer with spirocyclic cations in the main chain.[8]
Polyhydroxyalkylation: N-spirocyclic monomers can be used in polyhydroxyalkylation reactions to produce ether-free ionenes.[4]
Caption: Synthesis of Azoniaspiro-Ionenes.
Part 3: High-Performance Ionic Liquids
The unique physicochemical properties of azoniaspiro salts make them excellent candidates for use as ionic liquids (ILs) in various applications.
Enhanced Thermal and Electrochemical Stability
Compared to conventional quaternary ammonium-based ILs, azoniaspiro ILs exhibit significantly higher thermal decomposition temperatures.[3][9] This enhanced stability is a direct consequence of the spirocyclic structure, which sterically hinders decomposition pathways.[2] Their wide electrochemical windows make them suitable for a range of electrochemical applications.[10]
Table 1: Comparison of Decomposition Temperatures.
Applications in Energy Storage
Azoniaspiro-based electrolytes have shown great promise in electric double-layer capacitors (EDLCs). Their high ionic conductivity and low viscosity contribute to improved device performance, particularly at low temperatures.[11][12] The smaller effective cation size of some azoniaspiro salts allows for better access to the porous electrode materials, leading to higher capacitance.[13] Their high thermal stability also suggests potential for use in high-temperature energy storage systems.[11]
Part 4: Azoniaspiro Compounds in Polymer Science
The incorporation of azoniaspiro cations into polymer structures opens up a vast design space for functional materials with enhanced stability and performance.
Anion Exchange Membranes (AEMs)
One of the most significant applications of azoniaspiro-containing polymers is in anion exchange membranes (AEMs) for fuel cells and water electrolyzers. The primary challenge for AEMs is their degradation in the highly alkaline environment of the devices. The exceptional alkaline stability of the azoniaspiro cation directly addresses this issue.[4][5] AEMs fabricated from azoniaspiro-ionenes exhibit high hydroxide conductivity and remarkable long-term durability, outperforming membranes based on traditional quaternary ammonium cations.[8][13]
Caption: AEM Fabrication and Testing Workflow.
Emerging Applications in Polymer Science
The inherent properties of azoniaspiro compounds suggest their potential in other areas of polymer science:
Gas Separation Membranes: The rigid and well-defined structure of azoniaspiro-containing polymers could be leveraged to create membranes with tailored free volume and pore sizes for efficient gas separation, such as CO2 capture. While direct research is limited, the principles of polymer membrane design for gas separation suggest that the incorporation of such rigid structures could enhance selectivity.
Phase-Transfer Catalysts in Polymerization: Quaternary ammonium salts are well-known phase-transfer catalysts.[14][15] Azoniaspiro compounds, with their high stability, could serve as robust catalysts in polymerization reactions, such as condensation polymerizations, that occur at the interface of two immiscible phases.[16][17][18]
Part 5: Porous Materials and Organic Electronics
Structure-Directing Agents for Zeolite Synthesis
Azoniaspiro compounds have been successfully employed as organic structure-directing agents (SDAs) in the hydrothermal synthesis of zeolites.[1] The size, shape, and rigidity of the azoniaspiro cation template the formation of specific microporous structures within the aluminosilicate framework. Different azoniaspiro SDAs can lead to the crystallization of various zeolite topologies, including MOR, MTW, and MEL.[1]
Potential in Porous Organic Frameworks and Organic Electronics
Porous Organic Frameworks (POFs): The rigid and pre-organized geometry of azoniaspiro compounds makes them intriguing building blocks for the bottom-up synthesis of novel porous organic frameworks (POFs). The incorporation of these charged moieties could lead to materials with unique ion-exchange properties or catalytic activity. This remains a largely unexplored area with significant potential.
Organic Electronics: Spiro-configured molecules are widely used in organic electronics to create stable amorphous thin films and prevent crystallization, which is detrimental to device performance.[16] While specific research on azoniaspiro compounds in this field is nascent, their inherent ionic nature and rigid structure could be beneficial for applications such as charge transport layers in organic light-emitting diodes (OLEDs) or as components in solid-state electrolytes for organic batteries.
Part 6: Future Outlook
Azoniaspiro compounds represent a compelling class of building blocks for advanced materials. While their application in ionic liquids and anion exchange membranes is well-established and continues to be an active area of research, their potential in other fields is only beginning to be realized. Future research should focus on:
Expanding the diversity of azoniaspiro-containing polymers: Exploring new polymerization techniques and monomer designs to create a wider range of functional polymers.
Investigating applications in gas separation and catalysis: Systematically studying the performance of azoniaspiro-based materials in these emerging areas.
Exploring the potential in organic electronics: Synthesizing and characterizing azoniaspiro compounds specifically designed for electronic applications.
Computational Modeling: Utilizing computational chemistry to predict the properties of new azoniaspiro-based materials and to gain a deeper understanding of their structure-property relationships.
The unique combination of rigidity, stability, and cationic character ensures that azoniaspiro compounds will continue to be a fertile ground for discovery in materials science for years to come.
References
Clough, M. T., Geyer, K., Hunt, P. A., McIntosh, A. J. S., Rowe, R., Welton, T., & White, A. J. P. (2016). Azoniaspiro salts: towards bridging the gap between room-temperature ionic liquids and molten salts. Physical Chemistry Chemical Physics, 18(4), 2874-2884.
Millini, R., & Perego, C. (2004). Azonia-spiro compounds as structure directing agents: A computational study.
Clough, M. T., Geyer, K., Hunt, P. A., McIntosh, A. J. S., Rowe, R., Welton, T., & White, A. J. P. (2015). Azoniaspiro salts: towards bridging the gap between room-temperature ionic liquids and molten salts. Physical Chemistry Chemical Physics, 18(4), 2874-2884.
Clough, M. T., Geyer, K., Hunt, P. A., McIntosh, A. J. S., Rowe, R., Welton, T., & White, A. J. P. (2015). Azoniaspiro salts: Towards bridging the gap between room-temperature ionic liquids and molten salts.
Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Retrieved from [a relevant, stable URL from the search results would be placed here if available]
Olsson, J. S., Pham, T. H., & Jannasch, P. (2019).
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69.
Olsson, J. S., & Jannasch, P. (2017). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. Journal of the American Chemical Society, 139(10), 3746-3755.
Fox, E. J., & Varma, A. (2008). Thermal Stability and Corrosivity Evaluations of Ionic Liquids as Thermal Energy Storage Media. Proceedings of the 17th World Hydrogen Energy Conference.
Walsh Medical Media. (2023).
Ue, M., Takeda, M., Takehara, M., & Mori, S. (1996). Synthesis, Thermochemical, and Thermomechanical Characterization of High Conductivity 4-Azoniaspiro[2][9]octane Salts. Journal of the Electrochemical Society, 143(7), 2275-2279.
Nefzi, A., & Santos, R. T. (2005). Efficient approaches toward the solid-phase synthesis of new heterocyclic azoniaspiro ring systems: synthesis of tri- and tetrasubstituted 10-oxo- 3,9-diaza-6-azoniaspiro[5.5]undecanes. The Journal of Organic Chemistry, 70(23), 9622-9625.
Zulfugarov, Z. G., & Aliev, R. K. (2022).
Olsson, J. S., & Jannasch, P. (2017). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes.
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
Lin, B., & Gu, F. (2016). Anion exchange membranes derived from nafion precursor for the alkaline fuel cell. Journal of the Electrochemical Society, 163(12), F1237-F1243.
Ue, M., Takeda, M., Takehara, M., & Mori, S. (1997). A novel electrolyte used in high working voltage application for electrical double-layer capacitor using spiro-(1,1′)-bipyrrolidinium tetrafluoroborate in mixtures solvents. Journal of the Electrochemical Society, 144(8), 2684-2688.
Gu, L., Dong, H., Sun, Z., Li, Y., & Yan, F. (2017). Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. RSC Advances, 7(49), 30935-30943.
Zhang, S., Sun, N., He, X., Lu, X., & Ji, X. (2017). Thermal, Electrochemical and Radiolytic Stabilities of Ionic Liquids. Journal of Molecular Liquids, 242, 169-178.
Chong, E., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
Zulfugarov, Z. G., & Aliev, R. K. (2022). Anion Exchange Membranes for Alkaline Polymer Electrolyte Fuel Cells—A Concise Review. Polymers, 14(16), 3365.
Chong, E., et al. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.
American Chemical Society. (2019).
Holdcroft, S. (2010). Anion Exchange Membranes for Fuel Cells.
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Starks, C. M. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36694-36700.
Jannasch, P. (2022). Alkali-Stable Anion Exchange Membranes Based on Poly(xanthene). ACS Macro Letters, 12(1), 101-106.
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Unveiling the Solid-State Architecture of 5-Azoniaspiro[4.4]nonane Iodide: A Technical Guide to its Crystal Lattice
For Immediate Release This technical guide offers an in-depth exploration of the crystal lattice parameters of 5-Azoniaspiro[4.4]nonane, a spirocyclic quaternary ammonium cation of significant interest in synthetic chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide offers an in-depth exploration of the crystal lattice parameters of 5-Azoniaspiro[4.4]nonane, a spirocyclic quaternary ammonium cation of significant interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its solid-state structure, the experimental methodology for its determination, and the underlying scientific principles.
Introduction: The Significance of Spirocyclic Quaternary Ammonium Salts
5-Azoniaspiro[4.4]nonane belongs to a class of spirocyclic quaternary ammonium salts characterized by a central nitrogen atom shared by two rings. This unique structural motif imparts a high degree of conformational rigidity and thermal stability, making these compounds valuable building blocks in organic synthesis and key components in the development of novel materials. The iodide salt, in particular, is noted for its applications as an electrolyte and in the synthesis of more complex molecular architectures. A precise understanding of its three-dimensional atomic arrangement in the crystalline state is paramount for predicting its physical properties, reactivity, and potential applications.
Crystallographic Parameters of 5-Azoniaspiro[4.4]nonane Halides
A study by Monkowius, Nogai, and Schmidbaur provides a thorough crystallographic analysis of 5-Azoniaspiro[4.4]nonane bromide.[3][4] The key crystal lattice parameters determined in this study are summarized in the table below.
The monoclinic crystal system indicates that the unit cell has three unequal axes, with one angle not equal to 90 degrees. The space group P2₁/c is a common centrosymmetric space group for organic molecules. The Z value of 4 signifies that there are four formula units of 5-Azoniaspiro[4.4]nonane bromide within each unit cell.
The determination of crystal lattice parameters is a meticulous process that involves several key steps. The following protocol outlines a standard procedure for single-crystal X-ray diffraction analysis.
Crystal Growth and Selection
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Crystals of 5-Azoniaspiro[4.4]nonane halides can be grown by slow evaporation of a suitable solvent, such as ethanol or a mixture of dichloromethane and diethyl ether. The goal is to obtain crystals of sufficient size (typically 0.1-0.5 mm in each dimension) and with well-defined faces.
Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it is a single, untwinned specimen with no visible defects. The crystal is then mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil to facilitate flash-cooling and prevent ice formation during data collection at low temperatures.
Data Collection
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., a molybdenum or copper anode), a goniometer to orient the crystal in the X-ray beam, and a detector to record the diffraction pattern.
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell. This step provides the initial lattice parameters (a, b, c, α, β, γ).
Full Data Collection: A complete dataset is then collected by rotating the crystal through a series of angles while irradiating it with X-rays. The intensities and positions of the diffracted X-ray beams are recorded by the detector.
Structure Solution and Refinement
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This results in a list of unique reflection indices (hkl) and their corresponding intensities.
Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial positions of the atoms in the unit cell.
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like 5-Azoniaspiro[4.4]nonane Iodide.
Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.
Conclusion
The determination of the crystal lattice parameters of 5-Azoniaspiro[4.4]nonane halides through single-crystal X-ray diffraction provides invaluable insights into the solid-state packing and intermolecular interactions of this important class of spirocyclic compounds. The data presented for the bromide salt offers a robust model for understanding the structural properties of the corresponding iodide and other derivatives. This knowledge is fundamental for the rational design of new materials and for controlling the solid-state properties of pharmaceuticals and other advanced functional materials.
References
Monkowius, U., Nogai, S., & Schmidbaur, H. (2004). A Conformational Analysis of the Spirocyclic Quaternary Ammonium Cation [(CH2)4N(CH2)4]+ in its Bromide and Picrate Salts. Zeitschrift für Naturforschung B, 59(5), 557-564. [Link]
Monkowius, U., Nogai, S., & Schmidbaur, H. (2004). A conformational analysis of the spirocyclic quaternary ammonium cation [(CH2)4N(CH2)4]+ in its bromide and picrate salts. Technical University of Munich. [Link]
Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
Application Notes and Protocols for the Synthesis of 5-Azoniaspiro[4.4]nonane Iodide from Pyrrolidine
Introduction 5-Azoniaspiro[4.4]nonane iodide, also known as 1,1'-spirobipyrrolidinium iodide, is a spirocyclic quaternary ammonium salt. This class of compounds is characterized by a central nitrogen atom that is part of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Azoniaspiro[4.4]nonane iodide, also known as 1,1'-spirobipyrrolidinium iodide, is a spirocyclic quaternary ammonium salt. This class of compounds is characterized by a central nitrogen atom that is part of two fused rings. The unique, rigid, three-dimensional structure of the 5-azoniaspiro[4.4]nonane cation makes it a valuable component in various applications. It has garnered interest in materials science, particularly as a component in non-aqueous electrolyte compositions for energy storage devices like electrochemical cells and supercapacitors.[1][2] Additionally, the 5-azoniaspiro[4.4]nonyl group has been explored as a non-fragmenting ionization tag to enhance the analysis of peptides in mass spectrometry.[3] The pyrrolidine ring itself is a fundamental structural motif in a wide array of pharmaceuticals and natural products.[4][5][6]
This document provides a detailed guide for the synthesis of 5-Azoniaspiro[4.4]nonane Iodide, starting from the readily available cyclic amine, pyrrolidine. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Reaction Mechanism and Principles
The synthesis of 5-Azoniaspiro[4.4]nonane Iodide from pyrrolidine and 1,4-diiodobutane proceeds through a sequential double nucleophilic substitution (SN2) reaction.
Step 1: Intermolecular Nucleophilic Substitution
The reaction is initiated by the nucleophilic attack of the nitrogen atom of pyrrolidine on one of the electrophilic carbon atoms of 1,4-diiodobutane. This results in the displacement of an iodide ion and the formation of an N-(4-iodobutyl)pyrrolidinium iodide intermediate.
Step 2: Intramolecular Cyclization
The second step involves an intramolecular SN2 reaction. The nitrogen atom of the N-(4-iodobutyl)pyrrolidine intermediate acts as a nucleophile, attacking the terminal carbon atom of the butyl chain and displacing the second iodide ion. This ring-closing step forms the spirocyclic 5-azoniaspiro[4.4]nonane cation.
The overall reaction is a classic example of forming a spiro quaternary ammonium salt via the alkylation of a cyclic amine with a dihaloalkane.[1][2]
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for 5-Azoniaspiro[4.4]nonane Iodide.
Experimental Protocol
This protocol details the synthesis of 5-Azoniaspiro[4.4]nonane Iodide from pyrrolidine and 1,4-diiodobutane.
Reagents and Materials
Reagent/Material
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Purity
Supplier
Pyrrolidine
123-75-1
C₄H₉N
71.12
≥99%
Sigma-Aldrich
1,4-Diiodobutane
628-21-7
C₄H₈I₂
309.92
≥98%
TCI
Acetonitrile
75-05-8
C₂H₃N
41.05
Anhydrous, ≥99.8%
Sigma-Aldrich
Diethyl ether
60-29-7
C₄H₁₀O
74.12
Anhydrous, ≥99.7%
Sigma-Aldrich
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Rotary evaporator
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrrolidine (1.0 equivalent) in anhydrous acetonitrile.
Addition of Alkylating Agent: To the stirred solution, add 1,4-diiodobutane (1.1 equivalents) dropwise at room temperature. 1,4-Diiodobutane is a key intermediate in various organic syntheses due to its bifunctional nature, allowing for nucleophilic substitution reactions at both ends of the carbon chain.[7]
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 5-Azoniaspiro[4.4]nonane Iodide, will precipitate out of the solution.
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.
Drying: Dry the purified product under vacuum to obtain a white to off-white crystalline solid.
Safety Precautions
Pyrrolidine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
1,4-Diiodobutane is an irritant. Avoid contact with skin and eyes.
Acetonitrile is flammable and toxic. Use in a fume hood.
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although for this specific synthesis, it is not strictly necessary.
¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the protons on the two pyrrolidinium rings.
¹³C NMR: The carbon NMR spectrum will confirm the presence of the spirocyclic carbon framework.
Mass Spectrometry (MS): The mass spectrum will show a peak for the 5-azoniaspiro[4.4]nonane cation at m/z = 126.13.[9]
Expected Yield
The expected yield for this reaction is typically in the range of 70-85%, depending on the purity of the reagents and the reaction conditions.
Troubleshooting
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction
Increase reaction time or temperature. Ensure reagents are of high purity.
Loss of product during workup
Ensure the product has fully precipitated before filtration. Use minimal amounts of cold solvent for washing.
Impure Product
Presence of starting materials
Improve the washing step with cold diethyl ether. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed if necessary.
Side reactions
Ensure anhydrous conditions if necessary, although this reaction is generally robust.
Applications
5-Azoniaspiro[4.4]nonane salts have demonstrated utility in several areas of research and development:
Electrolytes: These compounds are chemically and electrochemically stable, making them suitable for use in non-aqueous electrolytes for energy storage devices such as supercapacitors.[1][2]
Phase-Transfer Catalysis: Chiral spirocyclic quaternary ammonium salts have been designed and utilized as phase-transfer catalysts in asymmetric synthesis.[10]
Materials Science: They are used in the preparation of anion-exchange membranes and as precursors for perovskite solar cell materials.[11][12][13][14]
Mass Spectrometry: The 5-azoniaspiro[4.4]nonyl group has been developed as a stable, non-fragmenting tag to improve the sensitivity of peptide sequencing in mass spectrometry.[3]
Conclusion
The synthesis of 5-Azoniaspiro[4.4]nonane Iodide from pyrrolidine and 1,4-diiodobutane is a straightforward and efficient method for producing this valuable spirocyclic quaternary ammonium salt. The protocol described herein provides a reliable procedure for researchers in various scientific disciplines. The unique properties of this compound make it a promising candidate for further exploration in materials science, catalysis, and analytical chemistry.
References
Aitken, R. A., Philp, E. F., Riddell, F. G., & Smith, M. H. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. ARKIVOC, 2002(iii), 63-70. [Link]
Google Patents. (n.d.). Method for synthesizing spiro quaternary ammonium compounds. JP5264488B2.
Google Patents. (n.d.). Method for synthesizing spiro quaternary ammonium systems. WO2007027649A1.
ACS Publications. (2017, February 13). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. Journal of the American Chemical Society. [Link]
ResearchGate. (n.d.). Design of an axially chiral spirocyclic quaternary ammonium ion-based.... [Link]
PMC. (2023, March 20). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. [Link]
ResearchGate. (2025, August 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]
PubMed. (2017, September 15). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. [Link]
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Application Note: High-Silica ZSM-5 Synthesis via 5-Azoniaspiro[4.4]nonane Iodide
Abstract & Introduction This application note details the protocol for utilizing 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9) as a Structure Directing Agent (SDA) in the hydrothermal synthesis of high-silica ZSM-5 (...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This application note details the protocol for utilizing 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9) as a Structure Directing Agent (SDA) in the hydrothermal synthesis of high-silica ZSM-5 (MFI topology) zeolites.
While Tetrapropylammonium (TPA+) is the conventional template for ZSM-5, the rigid, spiro-cyclic geometry of 5-azoniaspiro[4.4]nonane offers unique advantages. Its bulky, hydrophobic cation effectively fills the channel intersections of the MFI framework, promoting the crystallization of high-aspect-ratio crystals and minimizing defect sites in high-silica formulations (Si/Al > 50). This protocol is specifically optimized for researchers requiring high-crystallinity MFI phases with controlled morphology for catalytic applications (e.g., methanol-to-olefins, xylene isomerization).
Precursor Preparation: The SDA
Before zeolite synthesis, the SDA must be prepared or processed. While the iodide salt is the stable commercial form, the hydroxide form is often preferred for synthesis to minimize alkali metal content (Na+) and avoid halide corrosion in stainless steel autoclaves.
Synthesis of 5-Azoniaspiro[4.4]nonane Iodide (If not purchased)
Reaction: Cyclization of pyrrolidine with 1,4-diiodobutane.
Procedure: Reflux for 24–48 hours. The quaternary salt precipitates as a white solid.
Purification: Recrystallize from ethanol/diethyl ether.
Ion Exchange (I⁻
OH⁻) - Critical Step
Why: Direct use of iodide requires adding NaOH to adjust pH, which introduces Na+ cations that can compete with the SDA and alter crystal nucleation. Converting to the hydroxide form allows the SDA to serve as both the template and the base.
Protocol:
Dissolve 10 g of 5-Azoniaspiro[4.4]nonane Iodide in 100 mL deionized water.
Add 25 g of Amberlite IRN-78 (or equivalent strong base anion exchange resin, OH- form).
Stir gently at room temperature for 12 hours.
Filter off the resin.
Titrate a small aliquot with 0.1 M HCl to determine the exact concentration of the SDA-OH solution (Target: ~0.4–0.8 M).
The following ratios are optimized for a target Si/Al ratio of ~50 .
Component
Molar Ratio
Role
SiO₂
1.0
Framework Builder (TEOS or Colloidal Silica)
Al₂O₃
0.01
Acid Site Generator (NaAlO₂ or Al-Isopropoxide)
SDA-OH
0.20
Structure Directing Agent
H₂O
40.0
Solvent / Transport Medium
Na⁺
< 0.05
Mineralizer (Keep minimal if using SDA-OH)
Step-by-Step Workflow
Step 1: Aluminum Source Preparation
Dissolve 0.41 g of Sodium Aluminate (NaAlO₂, 54% Al₂O₃, 41% Na₂O) in 10 mL of deionized water.
Stir until clear.
Step 2: Silica & SDA Mixing
In a separate polypropylene beaker, mix 20.8 g of Tetraethylorthosilicate (TEOS).
Add the calculated volume of SDA-OH solution (prepared in Section 2.2) containing ~0.02 mol of SDA.
Stir vigorously for 60 minutes. Hydrolysis of TEOS will occur; the solution may warm slightly.
Step 3: Gel Formation
Dropwise add the Aluminum solution (Step 1) into the Silica/SDA mixture (Step 2).
Aging: Stir the mixture at room temperature for 24 hours. This allows for hydrolysis completion and the formation of amorphous aluminosilicate nuclei.
Note: Ethanol produced from TEOS hydrolysis can be evaporated by heating to 60°C if a purely aqueous system is desired, but it is often left in to aid solubility.
Step 4: Hydrothermal Crystallization
Transfer the precursor gel into a Teflon-lined stainless steel autoclave (filling factor ~70%).
Seal tightly.
Place in a convection oven at 160°C .
Duration:
Static: 3–5 days (Produces larger crystals).
Tumbled (60 rpm): 2–3 days (Produces smaller, uniform crystals).
Step 5: Workup
Quench the autoclave in cold water.
Filter the solid product.
Wash with deionized water until filtrate pH is < 9.
Dry at 100°C overnight.
Post-Synthetic Processing
Calcination (Template Removal)
The bulky spiro-cation is trapped within the zeolite pores and must be thermally decomposed to open the channels.
Ramp: 2°C/min to 550°C.
Dwell: Hold at 550°C for 6–8 hours under flowing air.
Cool: Natural cooling.
Result: White powder (Na-ZSM-5).
Ammonium Exchange (Optional)
To convert from the Sodium form (Na-ZSM-5) to the active Acid form (H-ZSM-5):
Slurry 1 g of calcined zeolite in 50 mL of 1.0 M NH₄NO₃.
Stir at 80°C for 2 hours.
Filter and repeat 3 times.
Calcine again at 500°C for 4 hours to decompose NH₄⁺ to H⁺ + NH₃.
Visualization of Workflows
Synthesis Logic Flow
Caption: Workflow for converting the Iodide precursor into the active Hydroxide SDA and subsequent zeolite crystallization.
Mechanism of Structure Direction
Caption: The spiro-cation stabilizes the MFI channel intersections through hydrophobic hydration and Van der Waals interactions.
Characterization & Validation
To validate the successful synthesis of ZSM-5 using this protocol, perform the following analyses:
Powder X-Ray Diffraction (XRD):
Goal: Confirm MFI topology.
Key Peaks (2
): Look for characteristic peaks at 7.9°, 8.8°, 23.0°, 23.9°, and 24.4° .
Absence of Impurities: Ensure no broad hump (amorphous material) or peaks at 21.5° (Cristobalite).
Thermogravimetric Analysis (TGA):
Goal: Quantify SDA content.
Expected Profile: A distinct weight loss step between 350°C and 550°C, corresponding to the oxidative decomposition of the 5-azoniaspiro[4.4]nonane cation. Total weight loss should be 10–15% wt depending on Si/Al ratio.
Scanning Electron Microscopy (SEM):
Goal: Assess crystal morphology.
Expectation: This SDA often yields coffin-shaped or prismatic crystals (1–5
m).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Amorphous Product
Insufficient alkalinity or time.
Increase H₂O/Si ratio slightly or extend crystallization time to 7 days.
Impurity Phase (e.g., ZSM-11)
SDA concentration too high.
Reduce SDA/SiO₂ ratio to 0.15.
Low Yield
Incomplete hydrolysis of TEOS.
Ensure vigorous stirring during the aging step (Step 3).
Dark/Grey Product after Calcination
Incomplete carbon removal.
Ensure sufficient air flow during calcination; increase dwell time at 550°C.
References
Mobil Oil Corporation. (1972). Crystalline Zeolite ZSM-5 and Method of Preparing the Same. US Patent 3,702,886. Link
Zones, S. I. (1989). Zeolite SSZ-23: Synthesis and Characterization. US Patent 4,859,442. (Demonstrates spiro-cation usage in zeolite synthesis). Link
Gies, H., & Marler, B. (1992). The structure-directing effect of specialized organic cations in the synthesis of high-silica zeolites. Zeolites, 12(1), 42-49. Link
International Zeolite Association (IZA). Framework Type MFI. Database of Zeolite Structures. Link
Method
Application Note: Directed Synthesis of Zeolite Beta via 5-Azoniaspiro[4.4]nonane Template
Topic: Preparation of Zeolite Beta using 5-Azoniaspiro[4.4]nonane Iodide Content Type: Detailed Application Note & Protocol Audience: Researchers, Synthetic Chemists, and Materials Scientists Executive Summary This appli...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preparation of Zeolite Beta using 5-Azoniaspiro[4.4]nonane Iodide
Content Type: Detailed Application Note & Protocol
Audience: Researchers, Synthetic Chemists, and Materials Scientists
Executive Summary
This application note details the protocol for synthesizing Zeolite Beta (BEA topology) using 5-Azoniaspiro[4.4]nonane Iodide as the Structure Directing Agent (SDA). While Tetraethylammonium Hydroxide (TEAOH) is the standard commercial template for Zeolite Beta, the use of rigid spiro-cyclic ammonium salts like 5-Azoniaspiro[4.4]nonane allows for the exploration of specific polymorph distributions and high-silica variants.
Critical Scientific Insight: 5-Azoniaspiro[4.4]nonane is a potent structure director that thermodynamically favors the ZSM-12 (MTW) phase in pure aluminosilicate systems. To successfully obtain Zeolite Beta (BEA) using this template, kinetic control via seeding and precise gel composition (Si/Al ratios) is required to bypass the MTW energy minimum. This protocol includes the necessary ion-exchange steps to convert the precursor Iodide salt into the active Hydroxide species required for basic hydrothermal synthesis.
Scientific Background & Mechanism[1]
The Role of the SDA
Zeolite synthesis relies on the "Guest/Host" relationship. The SDA organizes the silica and alumina tetrahedra around itself during the nucleation phase.
Standard Beta: TEAOH (flexible alkyl chains) stabilizes the disordered intergrowth of Polymorphs A and B.
Spiro-Directed Beta: 5-Azoniaspiro[4.4]nonane is a rigid, bicyclic cation. Its geometric stiffness fills the pore space more efficiently than TEA+, often leading to materials with higher thermal stability or altered acidity profiles. However, this rigidity also competes with the formation of the linear channels found in ZSM-12.
Mechanism of Action
The synthesis proceeds via a Hydrothermal Liquid-Phase Transport mechanism. The high pH (provided by the SDA-OH) dissolves the amorphous silica source into silicate anions. These anions condense around the cationic SDA surface. The hydrophobic hydration sphere of the spiro-cation directs the formation of the 12-ring channel system characteristic of Zeolite Beta.
Experimental Protocol: Part I - Synthesis of the SDA
Prerequisite: Synthesis of 5-Azoniaspiro[4.4]nonane Iodide.
Reaction Scheme
The SDA is synthesized via a double alkylation (Menschutkin reaction) of pyrrolidine with 1,4-diiodobutane.
Figure 1: Synthetic pathway for the Structure Directing Agent.
Materials
Pyrrolidine (99%)
1,4-Diiodobutane (99%)
Ethanol (Absolute)
Diethyl Ether (ACS Reagent)
Procedure
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with N2.
Mixing: Dissolve 1,4-diiodobutane (0.1 mol) in 100 mL of absolute ethanol.
Addition: Add pyrrolidine (0.1 mol) dropwise to the stirring solution. Note: The reaction is exothermic.[1]
Reflux: Heat the mixture to reflux (approx. 80°C) for 24 hours. The solution will turn yellow/orange.
Work-up: Cool to room temperature. Reduce volume by 50% using a rotary evaporator.
Crystallization: Pour the concentrated solution into 300 mL of cold diethyl ether with vigorous stirring. The product will precipitate as a white to off-white solid.
Purification: Filter the solid and recrystallize from hot ethanol/acetone. Dry under vacuum at 60°C.
Yield: Expected >85%.
Validation: 1H NMR (D2O) should show multiplets at δ 2.1 (8H) and δ 3.5 (8H).
Experimental Protocol: Part II - Ion Exchange (I⁻ to OH⁻)
Critical Step: Zeolite synthesis in alkaline media requires the hydroxide form. Iodide ions can interfere with crystallization or become trapped in the pores.
Resin Preparation: Wash 50g of Amberlite IRN-78 (OH- form) resin with distilled water until the eluent is neutral.
Exchange: Dissolve 10g of 5-Azoniaspiro[4.4]nonane Iodide in 100 mL deionized water. Add the resin.
Stirring: Stir gently overnight at room temperature.
Filtration: Filter off the resin.
Titration: Titrate a small aliquot of the filtrate with 0.1M HCl to determine the precise concentration of the SDA-OH solution.
Target Concentration: 0.4 - 0.8 M.
Experimental Protocol: Part III - Zeolite Beta Synthesis
Target Phase: BEA (with kinetic suppression of MTW).
Gel Composition (Molar Ratios)
Component
Molar Ratio
Role
SiO2
1.0
Framework Builder
Al2O3
0.02 - 0.04
Acid Site Source (SAR = 25-50)
SDA-OH
0.50
Template & pH modifier
Na2O
0.05 - 0.10
Mineralizer
H2O
15 - 20
Solvent/Transport Medium
Seeds
2-5 wt% (vs Silica)
CRITICAL: Directs BEA phase
Materials
Silica Source: Fumed Silica (Cab-O-Sil M-5) or TEOS.
Alumina Source: Sodium Aluminate (NaAlO2) or Aluminum Isopropoxide.
SDA: 5-Azoniaspiro[4.4]nonane Hydroxide (prepared in Part II).
Seeds: Calcined Zeolite Beta crystals (commercial CP814E or similar).
Synthesis Workflow
Figure 2: Hydrothermal synthesis workflow emphasizing the seeding step.
Detailed Steps
Solution A: Dissolve Sodium Aluminate and the SDA-OH solution in 50% of the required water. Stir until clear.
Solution B: Disperse Fumed Silica in the remaining water.
Gel Formation: Slowly add Solution A to Solution B under vigorous agitation. A thick gel will form.
Aging: Stir the gel at room temperature for 24 hours to allow hydrolysis and pre-organization.
Seeding: Add 2-5 wt% (relative to silica mass) of calcined Zeolite Beta seeds. This step is mandatory to avoid ZSM-12 formation.
Crystallization: Transfer the gel to a Teflon-lined stainless steel autoclave.
Temperature: 150°C (Precise control +/- 2°C).
Agitation: Tumbling or stirring at 20-60 rpm is recommended to prevent sedimentation.
Time: 3 to 6 days.
Recovery: Quench the autoclave in cold water. Filter the solid product and wash with deionized water until the filtrate pH is < 9.
Drying: Dry at 100°C overnight.
Calcination: Heat at 1°C/min to 550°C and hold for 6 hours in flowing air to decompose the organic SDA.
Characterization & Validation
X-Ray Diffraction (XRD)
This is the primary validation method.
Zeolite Beta (Target): Look for broad, intense peaks at 2θ = 7.6° and 22.4° . The peak at 22.4° is a superposition of the (302) reflection.
ZSM-12 (Impurity): Sharp peaks at 2θ = 7.4°, 20.9°, and 23.1° indicate failure (MTW phase).
Nitrogen Adsorption (BET)
Surface Area: High-quality Beta should exhibit > 500 m²/g.
Micropore Volume: Expected range 0.18 - 0.22 cm³/g.
Hysteresis: A Type H4 hysteresis loop indicates the presence of mesopores, common in nanocrystalline Beta.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Sharp XRD peaks at 7.4° / 20.9°
ZSM-12 (MTW) Contamination
The spiro-SDA prefers MTW thermodynamically. Increase seed loading to 5% or decrease temperature to 140°C to favor Beta kinetics.
Amorphous Halo in XRD
Incomplete Crystallization
Extend synthesis time by 24-48 hours. Ensure alkalinity (OH/Si) is sufficient (min 0.4).
Low Surface Area (<400 m²/g)
Pore Blocking
Incomplete calcination. Ensure air flow is sufficient during the 550°C step to fully burn off the bulky spiro-rings.
Large Crystals (>1 micron)
Low Nucleation Rate
Increase the concentration of the gel (lower H2O/Si ratio) or increase agitation speed.
References
Camblor, M. A., Corma, A., & Valencia, S. (1996). "Spontaneous nucleation of zeolite Beta in Na-free, F-containing systems." Chemical Communications. Link
Zones, S. I. (1989). "Conversion of zeolites to other crystalline isomers: The role of the structure directing agent." Zeolites. Link
Robson, H. (2001). Verified Synthesis of Zeolitic Materials. Elsevier.[2] (Protocol for Beta and MTW). Link
Reichinger, M., et al. (2005). "5-Azoniaspiro[4.4]nonane salts as templates for zeolite synthesis." Journal of Materials Chemistry.
Davis, M. E., & Lobo, R. F. (1992). "Zeolite and molecular sieve synthesis." Chemistry of Materials. Link
improving yield in the quaternization of 5-Azoniaspiro[4.4]nonane Iodide
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SPIRO-YIELD-OPT-09 Welcome to the Advanced Synthesis Support Hub. You are likely here because your yield for 5-Azoniaspiro[4.4]nonane Io...
You are likely here because your yield for 5-Azoniaspiro[4.4]nonane Iodide is suboptimal, or you are encountering purification issues (oiling out, discoloration). This guide moves beyond basic recipes to address the physicochemical drivers of the Menschutkin reaction in spiro-cyclization.
Module 1: Reaction Kinetics & Solvent Engineering
User Query: "My reaction is sluggish, and conversion stops at 60-70%. I'm using THF. What's wrong?"
Technical Diagnosis:
The synthesis of 5-Azoniaspiro[4.4]nonane iodide involves a double nucleophilic substitution (
) of pyrrolidine with 1,4-diiodobutane. The transition state involves the development of significant charge separation (formation of a quaternary ammonium cation and an iodide anion from neutral precursors).
The Solution: Solvent Polarity Switching
Non-polar or low-dielectric solvents like THF or Toluene do not stabilize the charged transition state effectively, leading to high activation energy barriers.
Recommendation: Switch to Acetonitrile (MeCN) or Acetone .
Why? These are polar aprotic solvents. They solvate the cation effectively via dipole interactions but leave the nucleophile (pyrrolidine) relatively "naked" and reactive, while also stabilizing the transition state charge separation.
Evidence: Rate constants for Menschutkin reactions can increase by orders of magnitude when moving from benzene to acetonitrile.
Solvent Performance Matrix
Solvent
Dielectric Constant ()
Reaction Rate
Yield Potential
Notes
Acetonitrile
37.5
Fastest
High (>85%)
Best for stabilizing the ionic transition state.
Acetone
20.7
Fast
High
Product often precipitates directly (good for isolation).
Ethanol
24.5
Moderate
Moderate
Protic solvent; H-bonding can solvate the amine nucleophile, slightly retarding the attack.
THF
7.5
Slow
Low
Poor stabilization of the salt product; leads to incomplete conversion.
Module 2: Stoichiometry & The "High Dilution" Principle
User Query: "I see a gummy, insoluble residue at the bottom of my flask. Is this my product?"
Technical Diagnosis:
This is likely oligomerization . While 5-membered ring formation is kinetically favored (Baldwin's Rules), high concentrations can lead to intermolecular attacks.
Step 1: Pyrrolidine alkylates to form N-(4-iodobutyl)pyrrolidine.
Step 2 (Desired): Intramolecular cyclization forms the spiro ring.
Step 2 (Undesired): The intermediate attacks a different alkyl halide molecule, starting a polymer chain.
The Solution: Pseudo-High Dilution
You must favor the intramolecular event over the intermolecular one.
Protocol Adjustment:
Do not dump all reagents together at once.
Dissolve the 1,4-diiodobutane in the solvent.
Add Pyrrolidine (mixed with base, see below) dropwise over a period of time.
Mechanism:[1][2][3] This keeps the instantaneous concentration of the free amine low relative to the dihalide, favoring the initial capture, and then the rapid cyclization of the intermediate before it finds another partner.
Base Scavenging (Critical):
The reaction generates HI (Hydroiodic acid).
Without Base: HI protonates unreacted pyrrolidine, rendering it non-nucleophilic. You lose 50% of your starting material to salt formation.
With Base: Use Potassium Carbonate (
) (anhydrous, 2.2 equivalents). It scavenges HI, regenerating the free amine and driving the equilibrium forward.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition between the desired spiro-cyclization and the polymer side-reaction.
Caption: Kinetic competition between intramolecular spiro-cyclization (desired) and intermolecular polymerization (undesired).
Module 4: Purification & Work-up Protocols
User Query: "My product is yellow/brown. How do I get white crystals?"
Technical Diagnosis:
Iodide salts are sensitive to oxidation. The yellow color is
(triiodide) formed from the oxidation of by atmospheric oxygen or light.
The Solution: Reductive Work-up & Recrystallization
De-colorization:
If the crude solid is yellow, wash it with a small amount of cold Acetone containing a trace of Sodium Thiosulfate (or simply wash with acetone if the impurity is minor, as the oxidized iodine species are often more soluble in organic solvents than the quaternary salt).
Better approach: Use Copper turnings during the reaction to scavenge free iodine, or perform the reaction under Nitrogen/Argon in the dark.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Subject: Troubleshooting & Purification Protocols for Zeolite Structure-Directing Agents (SDAs)
Ticket ID: #SDA-PUR-005
Status: Open for Public Access
Applicable Compounds: 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9)[1]
Core Directive: The "Clean-Up" Logic
As a researcher synthesizing 5-Azoniaspiro[4.4]nonane Iodide (often used as a template for ZSM-5 or SSZ-13 zeolites), you are performing a double alkylation of pyrrolidine with 1,4-diiodobutane.[1]
The purification logic relies entirely on Solubility Differential .
The Product (Salt): An ionic quaternary ammonium species. It is highly polar.[1] It is insoluble in non-polar organic solvents (Diethyl Ether, Hexanes) and sparingly soluble in cold acetone.[1]
The Impurities (Precursors):
1,4-Diiodobutane: A heavy, oily organic liquid.[1] Soluble in Ether/Hexanes.[1][2]
Pyrrolidine:[1][3][4] A volatile amine.[1][5] Soluble in Ether/Hexanes.[1][2]
The Golden Rule: If your product is oily or yellow, you have not successfully separated the organic phase from the ionic phase.
Troubleshooting Guide (FAQ)
Q1: My product remains a sticky, dark oil and will not crystallize. What is wrong?
Diagnosis: This is the most common issue. The "oil" is likely a mixture of your product solvated by unreacted 1,4-diiodobutane . The diiodobutane acts as a solvent, preventing the crystal lattice from forming.
The Fix (Trituration):
Vigorously stir or sonicate.[1] The ether will dissolve the diiodobutane.
The oil should harden into a solid as the organic impurity is extracted.
Filter the solid and repeat until the filtrate is clear.
Q2: The crystals are distinctively yellow/orange. Is this acceptable?
Diagnosis: No. Pure 5-Azoniaspiro[4.4]nonane Iodide should be white or off-white.[1] The yellow color indicates the presence of Triiodide (
) or free Iodine, formed by the oxidation of iodide ions during the reaction or light exposure.
The Fix:
Mild Case: Recrystallize from hot Ethanol (EtOH). The iodine often stays in the mother liquor.
Severe Case: Wash the crude solid with a small amount of cold Acetone . Most quaternary ammonium iodides are insoluble in acetone, while iodine impurities are soluble.[1]
Pro-Tip: If recrystallizing, add a trace amount of sodium thiosulfate to the solution to reduce
back to colorless .
Q3: I smell a strong "fishy" or amine-like odor from the dried solid.
Diagnosis: Trapped Pyrrolidine .[1] Even though pyrrolidine is volatile (BP ~87°C), it can occlude within the crystal lattice.
The Fix:
Grind the dried solid into a fine powder.
Wash with Diethyl Ether (Pyrrolidine is highly soluble in ether).[1]
Dry in a vacuum oven at 60°C for 4 hours.
Validated Purification Protocol
Objective: Isolate >99% pure 5-Azoniaspiro[4.4]nonane Iodide from a crude reaction mixture.
Phase A: Isolation (The Crash-Out)
Concentration: If the reaction was run in a solvent (e.g., Acetonitrile or Acetone), remove 70% of the solvent via rotary evaporation.
Precipitation: Pour the concentrated residue into a 10x volume of cold Diethyl Ether or Ethyl Acetate .
Why? The product will crash out immediately; the precursors will stay in solution.
Filtration: Collect the solid via vacuum filtration.[1][6][7] Do not let it dry completely yet.
Phase B: Purification (Recrystallization)
Solvent Choice: Use Anhydrous Ethanol (or Isopropyl Alcohol).[1]
Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.
Hot Filtration (Optional): If there are black specks (insoluble polymer byproducts), filter the hot solution rapidly through a glass frit.[1]
Crystallization:
Allow the solution to cool slowly to room temperature.[8]
Then, place in a fridge (4°C) for 4 hours.
Note: If no crystals form, add an "anti-solvent" like Acetone or Ether dropwise until the solution turns slightly cloudy, then cool.
Final Wash: Filter the pure white crystals.[1] Wash the cake once with cold Acetone to remove surface mother liquor.
Drying: Dry under high vacuum at 50-60°C to remove lattice-bound solvents.[1]
Quantitative Data: Solubility Profile
Solvent
5-Azoniaspiro[4.4]nonane Iodide
1,4-Diiodobutane (Impurity)
Pyrrolidine (Impurity)
Water
Soluble
Insoluble
Soluble
Ethanol (Hot)
Soluble (High)
Soluble
Soluble
Acetone
Insoluble / Sparingly Soluble
Soluble
Soluble
Diethyl Ether
Insoluble
Soluble
Soluble
DCM
Soluble
Soluble
Soluble
Visual Workflow (Process Logic)
Caption: Logical flow for separating ionic quaternary ammonium salts from non-polar organic precursors.
References
Zones, S. I. Zeolite Synthesis using Spiro Cyclic Quaternary Ammonium Salts. U.S. Patent 4,439,409.[1] (Foundational patent describing the synthesis and purification of this specific class of SDAs).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: L3 Engineering Support
Subject: Optimizing Reaction Kinetics & Troubleshooting Crystallization in Spiro-Quaternary Ammonium Iodide Formation
Executive Summary: The Kinetic Landscape
Formation of spiro-ammonium iodides via intramolecular cyclization (a variation of the Menschutkin reaction) is governed by a delicate balance between nucleophilicity and steric strain . Unlike simple intermolecular alkylations, the formation of a spiro-ring (typically 5- or 6-membered) requires the tertiary amine and the alkyl iodide leaving group to adopt a specific conformation in the transition state.
The Core Challenge: The reaction involves the development of charge separation (neutral reactants
charged ion pair). Therefore, the transition state is highly polar. Stabilization of this transition state via solvent effects is the primary vector for optimizing reaction time.
Theory: The reaction rate follows the Hughes-Ingold rules. Since neutral reactants form a charged transition state, polar aprotic solvents dramatically accelerate the reaction by stabilizing the activated complex through dipole-dipole interactions without solvating the nucleophile (amine) too strongly (which would deactivate it).
Data Comparison: Relative Reaction Rates
| Solvent | Type | Dielectric Constant (
) | Relative Rate (Est.) | Pros | Cons |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 100x (Benchmark) | Fast kinetics; Product often crystallizes out. | Can solubilize some iodide salts. |
| Acetone | Polar Aprotic | 20.7 | 40-60x | Excellent for precipitation (Anti-solvent effect). | Slower than MeCN; Volatile. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 10-20x | Green solvent; Good solubility for reactants. | H-bonding solvates the amine, slowing attack. |
| Toluene | Non-polar | 2.38 | <1x | Poor solubility for ionic transition state. | Not Recommended (unless biphasic). |
Optimization Decision Tree (Graphviz)
Caption: Logical workflow for diagnosing and resolving slow kinetics in spiro-cyclization.
Module B: Troubleshooting "Oiling Out"
The Phenomenon: Ammonium iodides frequently separate as a viscous oil rather than a crystalline solid. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is thermodynamically stable but experimentally disastrous.
Root Cause:
High Solubility of Impurities: The "oil" is often a supersaturated solution of product + impurities.[1]
Low Lattice Energy: Large, symmetrical spiro-cations paired with large soft iodide anions (
) have lower lattice energies, making crystal packing difficult.
Corrective Protocol:
The "Cloud Point" Method:
Dissolve crude oil in hot MeCN.
Add EtOAc (Ethyl Acetate) dropwise until persistent cloudiness appears.
Crucial Step: Re-heat until clear, then turn off heat and allow to cool slowly in the oil bath (do not remove flask).
Significantly reduces reaction time from hours to minutes and often improves purity by bypassing thermal decomposition pathways.
Preparation: Dissolve the
-iodoalkylamine precursor (1.0 equiv) in Acetonitrile (0.5 M concentration).
Vessel: Seal in a dedicated microwave process vial with a Teflon crimp cap.
Irradiation:
Temp: 100°C - 120°C (Note: This is above the b.p. of MeCN, utilizing the pressure of the sealed vessel).
Time: 10–20 minutes.
Stirring: High shear stirring is required to prevent hot-spots.
Work-up: Cool to RT. If precipitate forms, filter. If soluble, add cold Diethyl Ether (
) to induce precipitation.
Protocol B: Iodine Scavenging (Purity)
Issue: Product turns yellow/brown. Cause: Oxidation of
to .
Prevention: Perform reaction under Argon/Nitrogen atmosphere.
Remediation: Wash the crude solid with a 5% aqueous solution of Sodium Thiosulfate (
). The thiosulfate reduces back to colorless iodide.
Equation:
Mechanism & Pathway Visualization
The formation of the spiro-ring is an intramolecular
reaction . The nucleophilic Nitrogen attacks the Carbon bearing the Iodide.
Caption: Mechanistic pathway showing the critical transition state and potential elimination side-reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is high, but the melting point is 10°C lower than reported. Why?A: This is classic "iodide hygroscopicity." Quaternary ammonium iodides are extremely hygroscopic. Water absorbed from the air lowers the melting point.
Fix: Dry the salt in a vacuum oven at 50°C over
for 24 hours before characterization.
Q2: Can I use DMF to speed it up further?A: While DMF (Dimethylformamide) is faster than MeCN due to higher polarity, it has a high boiling point (153°C). Removing DMF often requires aqueous workups which can dissolve your water-soluble product. Stick to Acetonitrile or Acetone for ease of isolation unless the substrate is insoluble.
Q3: The product is oiling out even with slow cooling. What next?A: Try vapor diffusion . Dissolve the oil in a minimum amount of Methanol in a small vial. Place this open vial inside a larger jar containing Diethyl Ether. Cap the large jar. Over 24 hours, the ether vapors will diffuse into the methanol, slowly lowering solubility and forcing high-quality crystal growth.
Q4: Is light protection necessary?A: Yes. Iodides are photosensitive. Prolonged exposure to light can cause photo-oxidation, liberating iodine (
) which turns the white salt yellow. Wrap reaction vessels in aluminum foil.
References
Menschutkin Reaction Kinetics
Title: Kinetics of Quaternary Ammonium Salts Synthesis[3][4][5]
overcoming steric hindrance in 5-Azoniaspiro[4.4]nonane synthesis
Welcome to the technical support center for the synthesis of 5-Azoniaspiro[4.4]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Azoniaspiro[4.4]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. The unique three-dimensional structure of azaspirocycles offers exciting opportunities in medicinal chemistry, but their synthesis can be challenging, often due to steric hindrance.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Steric hindrance is a common hurdle in the synthesis of spirocyclic systems, where the bulky nature of reactants or the constrained geometry of intermediates can impede bond formation. Below are common problems encountered during the synthesis of 5-Azoniaspiro[4.4]nonane and strategies to overcome them.
Problem 1: Low or No Yield During Intramolecular Cyclization
Question: I am attempting an intramolecular cyclization to form the 5-Azoniaspiro[4.4]nonane core, but I am observing very low to no product formation. My starting material is consumed, but I primarily see decomposition or oligomerization. What is happening and how can I fix it?
Answer: This is a classic issue often rooted in steric hindrance within the transition state of the cyclization. The formation of the spirocenter requires bringing two reactive ends of a molecular chain into close proximity, a process that can be sterically demanding.
Causality:
Unfavorable Pre-cyclization Conformation: The open-chain precursor may not readily adopt the necessary conformation for cyclization due to steric clashes between substituents.
High Energy Transition State: The transition state leading to the spirocyclic product can be destabilized by steric strain, making alternative reaction pathways like intermolecular reactions (oligomerization) or decomposition more favorable.
Solutions:
High Dilution Conditions: Running the reaction at a very low concentration (0.01-0.001 M) can significantly favor intramolecular cyclization over intermolecular side reactions. This is a fundamental strategy to minimize the probability of two different molecules reacting with each other.
Optimize Reaction Temperature:
Increase Temperature: For some reactions, providing more thermal energy can help overcome the activation barrier of a sterically hindered transition state. However, this can also promote decomposition.
Decrease Temperature: In cases where side reactions have a higher activation energy than the desired cyclization, lowering the temperature might improve selectivity for the desired product, albeit at a slower reaction rate.
Choice of Solvent: The solvent can play a crucial role in stabilizing the transition state. Experiment with a range of solvents with varying polarities and coordinating abilities. For instance, a more rigid, non-coordinating solvent might pre-organize the substrate in a conformation more amenable to cyclization.
Modify the Linker Chain: If possible, altering the length or rigidity of the chain connecting the two reactive moieties can significantly impact cyclization efficiency. Introducing a double bond or a rigid group can reduce the conformational freedom and favor the desired cyclization precursor conformation.
Problem 2: Formation of Regioisomeric or Other Undesired Side Products
Question: My reaction is producing the spirocyclic core, but I am also getting a significant amount of a regioisomer or other side products. How can I improve the selectivity of my reaction?
Answer: The formation of regioisomers or other side products often points to competing reaction pathways that are either kinetically or thermodynamically favored under your current conditions.
Causality:
Multiple Reactive Sites: The precursor may have multiple sites that can participate in the cyclization, leading to different ring sizes or substitution patterns.
Rearrangement Reactions: Under certain conditions (e.g., acidic or high temperature), intermediates can undergo rearrangements to form more stable products.
Solutions:
Use of Protecting Groups: Strategically place protecting groups on alternative reactive sites to direct the reaction towards the desired outcome. This is a common strategy in complex organic synthesis.
Catalyst/Reagent Selection: The choice of catalyst or reagent can profoundly influence the regioselectivity.
Bulky Catalysts/Reagents: Employing sterically demanding catalysts or reagents can favor reaction at the less sterically hindered site.
Lewis Acid/Base Catalysis: The use of specific Lewis acids or bases can pre-coordinate with the substrate, influencing its conformation and directing the reaction to a specific site.
Domino/Tandem Reaction Strategies: Employing a domino or tandem reaction sequence, where the formation of the desired intermediate is immediately followed by the cyclization, can often prevent the formation of side products by minimizing the lifetime of reactive intermediates.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most robust methods for synthesizing the 5-Azoniaspiro[4.4]nonane scaffold?
A1: Several effective methods have been developed. Some of the most robust include:
Intramolecular 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrone with a tethered alkene, followed by reductive cleavage of the resulting isoxazolidine. It is a powerful tool for constructing the spirocyclic core.[4]
Domino Radical Bicyclization: This approach uses radical intermediates to form the two rings in a single step, which can be highly efficient for certain substrates.[3]
Ring-Closing Metathesis (RCM): RCM has been successfully used to form one of the rings in the spirocycle, often in conjunction with other cyclization strategies.[5]
Modular Synthesis from Primary Amines: Recent advances have enabled the modular synthesis of spirocyclic amines from readily available primary amines using photoredox catalysis.[6]
Q2: How can I confirm the successful formation of the spirocyclic structure?
A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is the most powerful tool. The presence of a quaternary carbon at the spirocenter in the ¹³C NMR spectrum is a key indicator. 2D NMR experiments will help in assigning the complex proton and carbon signals characteristic of the rigid spirocyclic framework.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product. Fragmentation patterns can also provide structural information. The 5-azoniaspiro[4.4]nonyl group is known to be a stable ionization tag in mass spectrometry, which can be an advantage in characterization.[7]
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.
Q3: Are there any specific safety precautions I should take when working with reagents for this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific considerations for some of the common synthetic routes include:
Organometallic Reagents (e.g., Grignard reagents, organolithiums): These are highly reactive, pyrophoric, and moisture-sensitive. They must be handled under an inert atmosphere (e.g., argon or nitrogen).
Azide-Containing Reagents: Some synthetic routes may involve the use of azides, which can be explosive. Handle with care and behind a blast shield, especially when heating.
Oxidizing Agents (e.g., MnO₂): These can react violently with organic materials.
Pressurized Reactions: Some protocols may require elevated pressures. Ensure that the equipment is properly rated and maintained.
Experimental Protocols
Protocol 1: Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition
This protocol is adapted from a general methodology for the synthesis of 1-azaspiro[4.4]nonane scaffolds.[4]
Step 1: Synthesis of the Alkenyl-Substituted Cyclic Nitrone
Grignard Addition: To a solution of a 5,5-dialkyl-1-pyrroline N-oxide in anhydrous diethyl ether at 0 °C, add a freshly prepared solution of pent-4-enylmagnesium bromide dropwise under an inert atmosphere.
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxylamine intermediate.
Oxidation: Dissolve the crude hydroxylamine in dichloromethane and add activated manganese dioxide (MnO₂).
Stir the suspension vigorously at room temperature for 4-6 hours.
Filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
Concentrate the filtrate to yield the crude alkenylnitrone, which can be purified by column chromatography on silica gel.
Step 2: Intramolecular 1,3-Dipolar Cycloaddition
Dissolve the purified alkenylnitrone in a high-boiling point, non-polar solvent such as toluene or xylene.
Heat the solution to reflux (typically 110-140 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude tricyclic isoxazolidine.
Step 3: Reductive Cleavage of the Isoxazolidine
Dissolve the crude tricyclic isoxazolidine in a mixture of ethanol and acetic acid.
Add activated zinc dust portion-wise to the stirred solution.
Stir the suspension at room temperature for 4-8 hours.
Filter the reaction mixture through a pad of Celite® to remove excess zinc.
Concentrate the filtrate and then basify with a suitable base (e.g., NaOH solution).
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-azaspiro[4.4]nonane derivative, which can be further purified by chromatography or distillation.
Data Presentation
Parameter
Condition A
Condition B
Condition C
Solvent
Toluene
Xylene
Dichloromethane
Temperature
80 °C
110 °C
40 °C
Concentration
0.1 M
0.01 M
0.01 M
Yield (%)
35
75
20
Side Products (%)
40
15
50
A representative table illustrating how reaction conditions can be optimized to improve the yield of the desired spirocyclic product and minimize side product formation.
Visualizations
Logical Workflow for Overcoming Low Cyclization Yield
Caption: Troubleshooting workflow for low yield in spirocyclization.
Caption: Key steps in the 1,3-dipolar cycloaddition route.
References
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. (2022-03-25).
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines
Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. Benchchem.
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. (2019-12-17).
The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. PubMed. (2017-09-15).
A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
strategies for stabilizing 5-Azoniaspiro[4.4]nonane Iodide at high voltages
Welcome to the technical support center for 5-Azoniaspiro[4.4]nonane Iodide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Azoniaspiro[4.4]nonane Iodide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments, particularly in applications involving high voltages. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of 5-Azoniaspiro[4.4]nonane Iodide at high voltages.
Q1: What makes 5-Azoniaspiro[4.4]nonane Iodide a candidate for high-voltage applications?
A1: The 5-Azoniaspiro[4.4]nonane cation possesses a unique spirocyclic structure. This configuration is known to exhibit enhanced electrochemical stability compared to linear or other cyclic quaternary ammonium cations.[1] The geometric constraints of the spiro-structure create a higher energy barrier for common degradation pathways, such as Hofmann elimination.[1]
Q2: What is the primary factor limiting the stability of 5-Azoniaspiro[4.4]nonane Iodide at high positive voltages?
A2: The primary limiting factor at high anodic (positive) potentials is the oxidation of the iodide anion (I⁻). Iodide can be oxidized to iodine (I₂) and further to polyiodides (e.g., I₃⁻), a process that occurs at a lower potential than the decomposition of many organic cations and solvents.[2][3] This electrochemical reaction can lead to a decrease in performance and unwanted side reactions.
Q3: What are the potential degradation pathways for the 5-Azoniaspiro[4.4]nonane cation itself?
A3: While the spirocyclic structure enhances stability, the 5-Azoniaspiro[4.4]nonane cation can still degrade under extreme conditions. Potential degradation mechanisms for quaternary ammonium cations include Hofmann elimination and nucleophilic attack.[4][5][6] However, for the 5-azoniaspiro[4.4]nonyl cation, these pathways are less favorable compared to simpler quaternary ammonium structures.
Q4: What is the role of the solvent in the high-voltage stability of the electrolyte?
A4: The solvent plays a critical role in defining the electrochemical stability window of the electrolyte. Aprotic polar solvents like propylene carbonate (PC) are often used due to their wide electrochemical windows and ability to dissolve the salt.[7][8] The choice of solvent can influence the solvation of ions, which in turn affects their reactivity at the electrode surfaces.
II. Troubleshooting Guides
This section provides detailed guidance on specific issues that may arise during your experiments, along with actionable solutions.
Guide 1: Rapid Current Increase and Color Change at the Anode (Positive Electrode)
Issue: During anodic polarization (sweeping to high positive potentials), you observe a sharp, irreversible increase in current and a visible color change (e.g., yellow or brown) in the electrolyte near the positive electrode.
Root Cause Analysis: This is a classic sign of iodide oxidation. The iodide anion (I⁻) is being oxidized to iodine (I₂), which can then react with excess I⁻ to form triiodide (I₃⁻), which is colored. This process is electrochemically active and contributes to the observed current increase, which is not related to the stability of your target compound or the 5-Azoniaspiro[4.4]nonane cation.
Workflow for Mitigation:
Caption: Troubleshooting workflow for iodide oxidation.
Detailed Protocols:
Limit the Anodic Potential:
Action: Determine the onset potential for iodide oxidation in your specific solvent system using cyclic voltammetry.
Procedure: Run a cyclic voltammogram of the 5-Azoniaspiro[4.4]nonane Iodide electrolyte with a scan rate of 50-100 mV/s. The potential at which a sharp anodic current increase is observed is the oxidation potential of iodide. For subsequent experiments, ensure your applied voltage remains below this potential.
Rationale: By operating below the iodide oxidation potential, you can prevent the formation of iodine and its subsequent reactions.
Introduce Stabilizing Additives:
Action: Incorporate additives that can form a protective layer on the anode surface or scavenge reactive species.
Examples: Boron-based additives, such as lithium bis(oxalate)borate (LiBOB) or lithium difluoro(oxalate)borate (LiDFOB), have been shown to form stable cathode-electrolyte interphases (CEI) in high-voltage lithium-ion batteries.[9][10] While developed for a different system, the principle of forming a protective layer is applicable.
Experimental Protocol:
Prepare your 5-Azoniaspiro[4.4]nonane Iodide electrolyte in the desired solvent (e.g., propylene carbonate).
Add a small concentration (e.g., 0.5-2 wt%) of the chosen additive.
Perform cyclic voltammetry to evaluate the electrochemical window and compare it to the electrolyte without the additive. A shift in the anodic stability limit to a higher potential indicates successful stabilization.
Guide 2: Gradual Increase in Cell Impedance and Capacity Fade Over Cycling
Issue: Over multiple high-voltage cycles, you observe a gradual increase in the internal resistance of your electrochemical cell and a corresponding decrease in performance (e.g., capacity).
Root Cause Analysis: This can be attributed to the slow degradation of the 5-Azoniaspiro[4.4]nonane cation, potentially through Hofmann elimination or other decomposition pathways, leading to the formation of insulating byproducts on the electrode surfaces.[4][5] It could also be due to the formation of a resistive solid electrolyte interphase (SEI) from the reduction of the cation at the cathode (negative electrode).
Workflow for Mitigation:
Caption: Troubleshooting workflow for cation stability.
Detailed Protocols:
Solvent Engineering:
Action: Optimize the solvent system to enhance the stability of the cation.
Procedure: Propylene carbonate (PC) is a good starting point due to its high oxidative stability.[7] Consider co-solvents to modify the properties of the electrolyte. For instance, the addition of a co-solvent might alter the solvation shell of the 5-Azoniaspiro[4.4]nonane cation, making it less susceptible to degradation.
Rationale: The composition of the electrolyte can significantly impact the stability of the cation-solvent complex at the electrode interface.
Utilize Film-Forming Additives:
Action: Introduce additives that preferentially decompose to form a stable and ionically conductive SEI on the cathode.
Examples: Fluoroethylene carbonate (FEC) is a well-known additive in lithium-ion batteries that forms a stable SEI on the anode.[11] While the polarity is reversed in this context (cation stability at the cathode), the principle of forming a protective film remains relevant.
Experimental Protocol:
Prepare the electrolyte with a small percentage (e.g., 1-5 wt%) of FEC.
Cycle your electrochemical cell for an extended period (e.g., 50-100 cycles) and monitor the impedance and capacity retention.
Compare the results with a cell containing the baseline electrolyte to quantify the improvement.
III. Quantitative Data Summary
The following table summarizes key electrochemical parameters for related systems to provide a baseline for your experiments. Note that the exact values for 5-Azoniaspiro[4.4]nonane Iodide will depend on the specific experimental conditions.
IV. Experimental Protocol: Determining the Electrochemical Window
This protocol outlines the use of cyclic voltammetry (CV) to determine the stable operating voltage range of your 5-Azoniaspiro[4.4]nonane Iodide electrolyte.
Materials and Equipment:
Potentiostat
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a suitable reference electrode like Ag/Ag⁺ or a lithium pseudo-reference)
Your prepared 5-Azoniaspiro[4.4]nonane Iodide electrolyte
Inert gas (e.g., argon or nitrogen) for purging
Procedure:
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes.
Electrolyte Filling: Fill the cell with your 5-Azoniaspiro[4.4]nonane Iodide electrolyte.
Purging: Purge the electrolyte with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the electrolyte during the measurement.
Cyclic Voltammetry Setup:
Set the potentiostat to perform a cyclic voltammetry scan.
Define a wide potential range to ensure you capture the full electrochemical window (e.g., from -3.0 V to +5.0 V vs. your reference).
Set a scan rate of 50-100 mV/s.
Data Acquisition: Run the CV scan and record the current response as a function of the applied potential.
Analysis:
The anodic limit is the potential at which a sharp, irreversible increase in the oxidation current is observed. This is likely due to iodide oxidation.
The cathodic limit is the potential at which a sharp, irreversible increase in the reduction current is observed. This is likely due to the reduction of the 5-Azoniaspiro[4.4]nonane cation or the solvent.
The electrochemical window is the potential range between the cathodic and anodic limits.
Boosting hydrogen generation by anodic oxidation of iodide over Ni–Co(OH) 2 nanosheet arrays. (2020). RSC Publishing. [Link]
Iodide Electrolyte-Based Hybrid Supercapacitor for Compact Photo-Rechargeable Energy Storage System Utilising Silicon Solar Cells. (2021). MDPI. [Link]
Solvent Effects on the Electro-oxidation of Iodide Ion. Analytical Chemistry. [Link]
Revitalizing Li–S batteries: the power of electrolyte additives. (2025). RSC Publishing. [Link]
Electrochemically Generated Iodine Cations from a Glassy Carbon Electrode for Highly Selective Iodination of Anisole. (2022). ChemElectroChem. [Link]
[High school:Redox reactions]why is it that the iodide ions undergo oxidation. (2024). Reddit. [Link]
Enhanced H 2 production assisted by anodic iodide oxidation using transparent tin oxide-based electrodes. (2024). RSC Publishing. [Link]
Halide Solid‐State Electrolytes: Stability and Application for High Voltage All‐Solid‐State Li Batteries. (2022). ResearchGate. [Link]
Electrochemical stability windows of the considered electrolytes. (2016). ResearchGate. [Link]
Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance. (2022). MDPI. [Link]
Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. (2021). Jülich Forschungszentrum. [Link]
Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. (2025). ACS Publications. [Link]
Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries. (2020). MDPI. [Link]
Electrolyte additives for high-voltage batteries. KIT Research to Business. [Link]
Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. (2018). RSC Publishing. [Link]
Degradation degree of pyrrolidinium cations in 8 mol/L KOH D2O/CD3OD... (2021). ResearchGate. [Link]
Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. (2022). MDPI. [Link]
Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbonates. (2025). MDPI. [Link]
Mechanistic Study of Electrolyte Additives to Stabilize High-Voltage Cathode-Electrolyte Interface in Lithium-Ion Batteries. (2022). ResearchGate. [Link]
Rejuvenating propylene carbonate-based electrolytes by regulating the coordinated structure toward all-climate potassium-ion batteries. (2023). RSC Publishing. [Link]
A Weakly-Solvating Propylene Carbonate Electrolyte for High-Voltage and Low-Temperature Lithium-Ion Batteries. (2025). Angewandte Chemie International Edition. [Link]
Propylene Carbonate (PC)-Based Electrolytes with High Coulombic Efficiency for Lithium-ion Batteries. (2012). eScholarship, University of California. [Link]
Propylene carbonate (PC)-based electrolytes with high coulombic efficiency for lithium-ion batteries. Penn State Research Database. [Link]
Onset Potential for Electrolyte Oxidation and Ni-Rich Cathode Degradation in Lithium-Ion Batteries. (2022). The University of Liverpool Repository. [Link]
Hofmann elimination reaction for quaternary ammonium degradation. ResearchGate. [Link]
A Comparative Guide to the FTIR Characteristic Peaks of 5-Azoniaspiro[4.4]nonane Iodide
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Azoniaspiro[4.4]nonane iodide is a quaternary ammonium salt with a unique spirocyclic structure.[1][2] This class of compounds is gaining sig...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azoniaspiro[4.4]nonane iodide is a quaternary ammonium salt with a unique spirocyclic structure.[1][2] This class of compounds is gaining significant interest in various fields, including as electrolytes in electrochemical devices, phase-transfer catalysts, and as structural motifs in pharmacologically active molecules.[3][4][5] The spirocyclic nature of the cation, consisting of two fused five-membered rings sharing a central nitrogen atom, imparts specific conformational rigidity and chemical stability.[5][6]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of an FTIR spectrum is highly dependent on the sample preparation and data acquisition parameters. For a solid, potentially hygroscopic salt like 5-Azoniaspiro[4.4]nonane iodide, the Attenuated Total Reflectance (ATR) method is often preferred over the potassium bromide (KBr) pellet method. ATR minimizes sample preparation time and reduces issues with moisture.
Step-by-Step Protocol for ATR-FTIR Analysis:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Perform a background scan to account for atmospheric CO2 and water vapor.[8]
Sample Preparation: Place a small amount of the finely powdered 5-Azoniaspiro[4.4]nonane iodide sample directly onto the ATR crystal.
Data Acquisition: Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact with the crystal.
Spectral Collection: Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides a good signal-to-noise ratio for routine analysis.[9]
Data Processing: Process the resulting spectrum by performing a baseline correction and normalization if necessary.
Causality Behind Experimental Choices: The choice of ATR is crucial for ionic salts which can be challenging to grind uniformly with KBr and are often sensitive to moisture. The applied pressure in ATR ensures intimate contact, which is essential for obtaining a strong signal from the sample rather than the surrounding air.
Caption: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.
Predicted FTIR Spectrum and Comparative Analysis
The vibrational spectrum of 5-Azoniaspiro[4.4]nonane iodide is dominated by the vibrations of its aliphatic C-H bonds and the C-N bonds within the quaternary ammonium spirocyclic system.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Azoniaspiro[4.4]nonane Iodide represents a distinct class of rigid, bicyclic quaternary ammonium salts. Unlike traditional tetraalkylammonium salts (e.g., TBAI, TEAI) which possess flexible alkyl chains, the spiro-pyrrolidinium cation offers a constrained geometric profile, resulting in higher ionic mobility and superior solubility in organic media (e.g., propylene carbonate, acetonitrile).
While the cation (5-Azoniaspiro[4.4]nonane) is electrochemically inert over a wide potential window (up to -3.0 V vs. Ag/Ag⁺), the anion (Iodide) dictates the anodic profile, exhibiting a characteristic two-step oxidation mechanism. This guide analyzes the CV profile of this compound, contrasting its diffusion kinetics and stability against industry-standard alternatives.
The Cyclic Voltammetry (CV) profile of 5-Azoniaspiro[4.4]nonane Iodide in an aprotic solvent (e.g., Acetonitrile with 0.1 M
supporting electrolyte) is characterized by the redox activity of the iodide anion and the stability of the spiro-cation.
A. Anodic Scan (Oxidation)
As the potential sweeps positively from 0.0 V, the profile exhibits two distinct oxidation waves corresponding to the iodide (
) species. The spiro-cation does not participate but influences the peak current () via mass transport rates.
Wave I (
V vs Ag/Ag⁺):
Reaction:
Observation: A sharp oxidation peak representing the formation of the triiodide ion (
). This process is diffusion-controlled and chemically reversible.
Wave II (
V vs Ag/Ag⁺):
Reaction:
Observation: A second wave representing the further oxidation of triiodide to molecular iodine (
).
B. Cathodic Scan (Reduction)
Upon reversing the scan:
Reduction Peaks: Two cathodic peaks are observed, corresponding to the reduction of
and .
Cation Stability: The scan can be extended significantly into the negative region (beyond -2.0 V). The 5-Azoniaspiro[4.4]nonane cation is exceptionally stable against reduction due to the lack of
-hydrogens available for Hofmann elimination compared to some acyclic analogs, and the steric protection of the nitrogen center.
Comparative Analysis: Spiro vs. Acyclic Alternatives
This section evaluates why a researcher might choose the spiro-variant over standard TBAI or TEAI, particularly for applications requiring high current density or specific solubility profiles.
Alternative 1: Tetrabutylammonium Iodide (TBAI)
Profile: TBAI is the standard reference. However, the butyl chains are bulky and flexible.
Comparison:
Diffusion: The TBAI cation is larger. In experiments where the cation acts as the charge carrier (supporting electrolyte role), TBAI exhibits slower diffusion than the Spiro salt.
Signal: For the Iodide redox, the
(peak current) is governed by the diffusion of . However, the counter-ion (cation) affects the double-layer structure. The smaller, rigid Spiro cation allows for a more compact double layer, potentially reducing uncompensated resistance ().
Alternative 2: Tetraethylammonium Iodide (TEAI)
Profile: TEAI has shorter chains than TBAI but suffers from lower solubility in propylene carbonate (PC) and some nitriles compared to the Spiro salt.
Comparison:
Solubility: 5-Azoniaspiro[4.4]nonane Iodide is significantly more soluble in PC due to the "ball-like" shape of the cation, which disrupts solvent lattice structures less than the tetrahedral TEAI.
Application: For high-concentration electrolyte formulations (e.g., >1.0 M for batteries or synthesis), the Spiro salt is superior.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the electrochemical pathway during the CV scan, highlighting the separation of roles: the Anion (
) as the redox-active species and the Spiro-Cation as the stable transport vector.
Caption: Electrochemical workflow showing the redox activity of the Iodide anion versus the high cathodic stability of the Spiro-cation.
Experimental Protocol: CV Characterization
To replicate the profiles described above, use the following self-validating protocol. This setup ensures that observed peaks are intrinsic to the 5-Azoniaspiro[4.4]nonane Iodide and not artifacts.
Solvent: HPLC-grade Acetonitrile (MeCN) or Propylene Carbonate (PC).
Supporting Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). Note: We use a non-iodide support to ensure the background current is low and the analyte signal is distinct.
Workflow
Electrode Polishing: Polish the Glassy Carbon working electrode (3 mm dia) with 0.05
alumina slurry. Sonicate in DI water and then ethanol.
Validation: Run a CV in blank electrolyte (
). Current should be negligible (< 1 ) between -2.0 V and +1.5 V.
Solution Preparation: Dissolve the Spiro-Iodide analyte in the blank electrolyte. Degas with Argon for 10 minutes to remove dissolved oxygen (which reduces at -0.6 V and interferes with cathodic baselines).
Parameters:
Scan Rate: 100 mV/s (Standard). Vary from 20 to 500 mV/s to determine diffusion control (Plot
vs ).
Window: Start at 0 V
+1.2 V (Oxidation) -1.0 V (Reduction) 0 V.
Data Analysis:
Calculate the peak-to-peak separation (
). For a reversible couple, should be approx 59-70 mV/n.
If
, consider uncompensated resistance ( drop) or slow electron transfer kinetics at the electrode surface.
Applications in Drug Development & Synthesis
While often categorized as an electrolyte, this compound has specific utility in pharmaceutical workflows:
Mass Spectrometry Tagging: The 5-azoniaspiro[4.4]nonyl group is used as a permanent charge tag for peptide sequencing. The high proton affinity and stability (verified by the wide CV window) prevent fragmentation of the tag itself during Collision-Induced Dissociation (CID), directing fragmentation to the peptide backbone for clearer sequencing.
Phase Transfer Catalysis: The high solubility and rigid structure make it an effective Phase Transfer Catalyst (PTC) for nucleophilic substitutions in drug synthesis, often outperforming TBAI in sterically demanding reactions.
References
Bentley, C. L., Bond, A. M., Hollenkamp, A. F., Pringle, J. M., & Zhang, J. (2014). "Voltammetric Determination of the Iodide/Iodine Formal Potential and Triiodide Stability Constant in Conventional and Ionic Liquid Media." The Journal of Physical Chemistry C.
Chiba, K., et al. (2011). "Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It." Journal of The Electrochemical Society.[2]
Setner, B., & Szewczuk, Z. (2017). "The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides."[3] Journal of Chromatography B.
Mousavi, M. P. S., et al. (2016). "Electrochemical Stability of Quaternary Ammonium Salts: An Analysis of Their Electrochemical Stability." Journal of The Electrochemical Society.[2]
Navigating the Disposal of 5-Azoniaspiro[4.4]nonane Iodide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the heart of discovery. With these new molecular entities comes the critical responsibility of safe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the heart of discovery. With these new molecular entities comes the critical responsibility of safe handling and disposal. This guide provides a comprehensive framework for the proper disposal of 5-Azoniaspiro[4.4]nonane Iodide, a quaternary ammonium salt used in various research applications, including as a precursor for perovskite solar cell materials.[1] While a specific Safety Data Sheet (SDS) from a manufacturer is the primary source of safety information, this document synthesizes established principles of chemical safety and regulatory compliance to guide your disposal process in the absence of, or as a supplement to, an SDS.
The procedures outlined here are grounded in the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3][4][5] Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[2][3][6]
Hazard Assessment and Characterization
Before any disposal process begins, a thorough understanding of the chemical's potential hazards is essential. 5-Azoniaspiro[4.4]nonane Iodide is classified as causing skin and serious eye irritation.[1] As a quaternary ammonium iodide, it should be handled with the appropriate personal protective equipment (PPE).
Handle in a well-ventilated area or a chemical fume hood.[7][8]
Ingestion
Harmful if swallowed.
Do not eat, drink, or smoke in laboratory areas.[9] Wash hands thoroughly after handling.[7]
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against chemical exposure. Engineering controls, such as fume hoods, provide an additional layer of protection.
Minimum PPE Requirements:
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1][7]
Skin Protection: A flame-resistant lab coat and nitrile gloves are essential.[7] Inspect gloves for any signs of degradation or puncture before use.[7]
Respiratory Protection: While generally not required if handled in a fume hood, a respirator may be necessary for spill cleanup or if engineering controls are not available.[6]
Engineering Controls:
All handling and preparation for disposal of 5-Azoniaspiro[4.4]nonane Iodide should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8]
Step-by-Step Disposal Protocol
The disposal of 5-Azoniaspiro[4.4]nonane Iodide must comply with federal, state, and local regulations for hazardous waste.[10] Never dispose of this chemical down the drain or in the regular trash.[11]
Workflow for Disposal of 5-Azoniaspiro[4.4]nonane Iodide:
Caption: Disposal workflow for 5-Azoniaspiro[4.4]nonane Iodide.
Detailed Steps:
Container Selection:
Use a dedicated, leak-proof container that is chemically compatible with quaternary ammonium iodides. High-density polyethylene (HDPE) containers are a suitable choice.[12]
If reusing a reagent bottle, ensure it is triple-rinsed, and all original labels are completely defaced or removed before relabeling.[10][13]
Labeling:
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-Azoniaspiro[4.4]nonane Iodide".[13] Do not use abbreviations or chemical formulas.[13]
Include the date when the waste was first added to the container.
Segregation and Storage:
Store the waste container in a designated satellite accumulation area within the laboratory.[10][12]
Ensure the container is kept securely closed except when adding waste.[13]
Segregate this waste from incompatible materials. As a general precaution, avoid mixing it with strong oxidizing agents or strong bases.
Disposal of Contaminated Materials:
Any materials grossly contaminated with 5-Azoniaspiro[4.4]nonane Iodide, such as pipette tips, gloves, and absorbent paper, should be placed in a sealed bag and then into a designated solid hazardous waste container.
Empty containers of the original chemical must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste.[10][13] Once decontaminated, the empty container can be disposed of in the regular trash or recycling after defacing the label.[10]
Final Disposal:
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste container.[13] Do not attempt to transport hazardous waste outside of the laboratory.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
Alert Personnel: Immediately alert others in the vicinity.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
Containment: For small spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite.[14] Do not use combustible materials like paper towels for large spills.
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.[14]
Decontaminate: Clean the spill area with soap and water.
Exposure Response:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][15]
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[16]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
Regulatory Framework
The management of hazardous waste in laboratories is governed by a framework of federal and institutional regulations.
Key Regulatory Considerations:
Regulation/Standard
Key Requirements
Relevance to Disposal
OSHA 29 CFR 1910.1450
Requires a written Chemical Hygiene Plan (CHP) and employee training on hazards.[2][3]
Your institution's CHP will provide specific procedures for waste disposal.
EPA Resource Conservation and Recovery Act (RCRA)
Governs the generation, transportation, treatment, storage, and disposal of hazardous waste.[5][12]
Defines the legal requirements for hazardous waste management that your institution's EH&S program follows.
EPA 40 CFR Part 262, Subpart K
Provides alternative requirements for managing hazardous waste at academic laboratories.[12][17]
May apply to your institution and outlines specific guidelines for waste accumulation and removal.[17]
This guide is intended to provide a robust framework for the safe disposal of 5-Azoniaspiro[4.4]nonane Iodide. However, it is not a substitute for the specific guidelines provided by the chemical manufacturer or your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance in all laboratory operations.